molecular formula C6H14ClNO2 B13498630 (3S,5S)-5-methoxypiperidin-3-ol hydrochloride

(3S,5S)-5-methoxypiperidin-3-ol hydrochloride

Cat. No.: B13498630
M. Wt: 167.63 g/mol
InChI Key: GQHFQPIDEYLJJA-GEMLJDPKSA-N
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Description

(3S,5S)-5-methoxypiperidin-3-ol hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a methoxy group at the 5-position and a hydroxyl group at the 3-position of the piperidine ring, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Methoxylation: Introduction of the methoxy group at the 5-position can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced via an oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-methoxypiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a methoxypiperidine derivative.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methanol, sodium methoxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a methoxypiperidine derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(3S,5S)-5-methoxypiperidin-3-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,5S)-5-methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3S,5S)-3,5-Dimethoxypiperidine hydrochloride
  • (3S,5S)-5-(Trifluoromethyl)-3-piperidinecarboxylic acid hydrochloride

Uniqueness

(3S,5S)-5-methoxypiperidin-3-ol hydrochloride is unique due to the specific positioning of the methoxy and hydroxyl groups, which confer distinct chemical and biological properties. Compared to other piperidine derivatives, this compound may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

(3S,5S)-5-methoxypiperidin-3-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-5(8)3-7-4-6;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

GQHFQPIDEYLJJA-GEMLJDPKSA-N

Isomeric SMILES

CO[C@H]1C[C@@H](CNC1)O.Cl

Canonical SMILES

COC1CC(CNC1)O.Cl

Origin of Product

United States

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